

# Application Note: A Stability-Indicating Assay for Rupatadine Fumarate Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rupatadine fumarate is a second-generation, non-sedating, long-acting histamine antagonist with selective peripheral H1 receptor antagonist activity.[1][2] It also exhibits platelet-activating factor (PAF) receptor antagonist effects.[3][4] It is indicated for the symptomatic treatment of allergic rhinitis and chronic urticaria.[4] To ensure the quality, safety, and efficacy of pharmaceutical formulations, it is crucial to develop a validated stability-indicating assay method. This method should be able to quantify the drug substance accurately and selectively in the presence of its degradation products that may form during manufacturing, storage, or handling.

This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **rupatadine** fumarate in pharmaceutical dosage forms. The protocol includes procedures for forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.

# Materials and Methods Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required.



### **Chemicals and Reagents**

- Rupatadine Fumarate reference standard
- Rupatadine Fumarate tablets (e.g., 10 mg tablets)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium Acetate
- Glacial Acetic Acid
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Water (HPLC grade)

### **Chromatographic Conditions**

A summary of the chromatographic conditions is provided in the table below.

| Parameter            | Condition                                                                                                    |
|----------------------|--------------------------------------------------------------------------------------------------------------|
| Column               | Unisphere C18 (250 x 4.6 mm, 5 μm)                                                                           |
| Mobile Phase         | 0.3 M Sodium Acetate buffer (pH $4.4 \pm 0.05$ , adjusted with glacial acetic acid) and Methanol (80:20 v/v) |
| Flow Rate            | 1.0 mL/min                                                                                                   |
| Detection Wavelength | 245 nm                                                                                                       |
| Injection Volume     | 20 μL                                                                                                        |
| Column Temperature   | Ambient                                                                                                      |
|                      |                                                                                                              |



# **Experimental Protocols**Preparation of Solutions

- 1. Buffer Preparation (0.3 M Sodium Acetate, pH 4.4): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 0.3 M solution. Adjust the pH to  $4.4 \pm 0.05$  using glacial acetic acid.
- 2. Mobile Phase Preparation: Mix the prepared 0.3 M Sodium Acetate buffer and methanol in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45  $\mu$ m membrane filter and degas by sonication for 15 minutes.
- 3. Standard Stock Solution of **Rupatadine** Fumarate (1000  $\mu$ g/mL): Accurately weigh about 50 mg of **Rupatadine** Fumarate reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of the diluent (mobile phase can be used as a diluent), sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
- 4. Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a suitable working concentration (e.g., 100 μg/mL).
- 5. Sample Preparation (from Tablets): Weigh and powder twenty tablets to determine the average weight. Take an amount of powder equivalent to 50 mg of **rupatadine** fumarate and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

#### **Forced Degradation Studies**

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A stock solution of **rupatadine** fumarate is subjected to various stress conditions as described below.

- 1. Acid Hydrolysis: To a portion of the drug solution, add 1.0 N HCl. Heat the mixture on a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the diluent to the desired concentration for analysis.
- 2. Base Hydrolysis: To a portion of the drug solution, add 1.0 N NaOH. Heat the mixture on a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N HCl and



dilute with the diluent.

- 3. Oxidative Degradation: To a portion of the drug solution, add 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Heat the mixture on a water bath at 80°C for 60 minutes. Cool the solution and dilute with the diluent.
- 4. Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. After exposure, prepare a solution of the stressed sample in the diluent for analysis.
- 5. Photolytic Degradation: Expose the drug substance to UV light. Following the exposure, prepare a solution of the sample in the diluent.

#### **Data Presentation**

The results of the forced degradation studies are summarized in the table below. The stability of **rupatadine** fumarate under different stress conditions can be observed.

| Stress Condition          | Parameters                                          | % Degradation | Observations                                                        |
|---------------------------|-----------------------------------------------------|---------------|---------------------------------------------------------------------|
| Acid Hydrolysis           | 1.0 N HCl, 80°C, 60<br>min                          | Stable        | No significant degradation observed.                                |
| Base Hydrolysis           | 1.0 N NaOH, 80°C, 60<br>min                         | Stable        | No significant degradation observed.                                |
| Oxidative Degradation     | 30% H <sub>2</sub> O <sub>2</sub> , 80°C, 60<br>min | ~12%          | Significant degradation observed with well-resolved impurity peaks. |
| Thermal Degradation       | 105°C, 24 hrs                                       | Stable        | The drug was found to be stable under thermal stress.               |
| Photolytic<br>Degradation | UV light exposure                                   | Stable        | The drug was found to be stable under photolytic stress.            |

### **Method Validation**



The developed RP-HPLC method should be validated according to ICH guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter         | Result                            |
|------------------------------|-----------------------------------|
| Linearity (μg/mL)            | 52.20 to 156.60                   |
| Correlation Coefficient (r²) | > 0.998                           |
| Accuracy (% Recovery)        | 98.0% to 102.5%                   |
| Precision (% RSD)            | < 2%                              |
| LOD (μg/mL)                  | 0.2                               |
| LOQ (μg/mL)                  | 0.25 (for desloratadine impurity) |

## **Visualization of Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the stability-indicating assay of **rupatadine** fumarate.

#### Conclusion

The described RP-HPLC method is simple, specific, precise, and accurate for the determination of **rupatadine** fumarate in pharmaceutical formulations. The method was successfully able to separate the parent drug from its degradation products formed under various stress conditions, particularly oxidative stress. This demonstrates the stability-indicating capability of the method, making it suitable for routine quality control and stability studies of **rupatadine** fumarate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tga.gov.au [tga.gov.au]
- To cite this document: BenchChem. [Application Note: A Stability-Indicating Assay for Rupatadine Fumarate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662895#creating-a-stability-indicating-assay-for-rupatadine-fumarate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com